Hydrazinecarboximidamide, 2-(2-(4-methoxyphenoxy)ethylidene)-, sulfate
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Overview
Description
Hydrazinecarboximidamide, 2-(2-(4-methoxyphenoxy)ethylidene)-, sulfate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a hydrazinecarboximidamide core and a 4-methoxyphenoxy group. The sulfate form enhances its solubility and stability, making it suitable for various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboximidamide, 2-(2-(4-methoxyphenoxy)ethylidene)-, sulfate typically involves the reaction of hydrazinecarboximidamide with 4-methoxyphenoxyacetaldehyde under controlled conditions. The reaction is carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature, pH, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient heat transfer, resulting in consistent product quality. The use of sulfate as a counterion enhances the solubility of the compound, making it easier to handle and process in large quantities.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboximidamide, 2-(2-(4-methoxyphenoxy)ethylidene)-, sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted phenoxy compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
Hydrazinecarboximidamide, 2-(2-(4-methoxyphenoxy)ethylidene)-, sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Hydrazinecarboximidamide, 2-(2-(4-methoxyphenoxy)ethylidene)-, sulfate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways.
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarboximidamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Phenoxy compounds: Compounds with phenoxy groups exhibit similar reactivity patterns but may have different applications based on their specific functional groups.
Uniqueness
Hydrazinecarboximidamide, 2-(2-(4-methoxyphenoxy)ethylidene)-, sulfate is unique due to its combination of a hydrazinecarboximidamide core and a 4-methoxyphenoxy group, which imparts distinct chemical and biological properties. The sulfate form further enhances its solubility and stability, making it more versatile for various applications.
Properties
CAS No. |
67962-54-3 |
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Molecular Formula |
C10H16N4O6S |
Molecular Weight |
320.32 g/mol |
IUPAC Name |
2-[(E)-2-(4-methoxyphenoxy)ethylideneamino]guanidine;sulfuric acid |
InChI |
InChI=1S/C10H14N4O2.H2O4S/c1-15-8-2-4-9(5-3-8)16-7-6-13-14-10(11)12;1-5(2,3)4/h2-6H,7H2,1H3,(H4,11,12,14);(H2,1,2,3,4)/b13-6+; |
InChI Key |
SJKZJUPKTBZWLL-AWFSDRIXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)OC/C=N/N=C(N)N.OS(=O)(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)OCC=NN=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
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